Lumefantrine
Overview
Description
Lumefantrine is an antimalarial agent used in combination with artemether for the treatment of acute uncomplicated malaria caused by Plasmodium falciparum. This combination therapy is effective against the erythrocytic stages of Plasmodium species and is particularly useful in treating infections acquired in chloroquine-resistant areas .
Mechanism of Action
Lumefantrine, also known as Benflumetol, is an antimalarial agent used in combination with artemether for the treatment of acute uncomplicated malaria caused by Plasmodium falciparum .
Target of Action
This compound is a blood schizonticide active against erythrocytic stages of Plasmodium falciparum . It is thought that administration of this compound with artemether results in cooperative antimalarial clearing effects .
Mode of Action
The exact mechanism by which this compound exerts its antimalarial effect is unknown. Available data suggest that this compound inhibits the formation of β-hematin by forming a complex with hemin and inhibits nucleic acid and protein synthesis .
Biochemical Pathways
This compound is eliminated primarily via metabolism by cytochrome p450 3A4 (CYP3A4) and is also a substrate of P-glycoprotein . The interaction of this compound with these proteins can affect its pharmacokinetics and efficacy.
Pharmacokinetics
This compound exhibits a 2-compartment open model with first-order absorption . Age has a significant positive correlation with bioavailability in a model that included allometric scaling . Peak plasma concentrations are observed after about 6–8 hours . Concomitant intake of a high-fat meal enhances the absorption of this compound, resulting in an increase in the relative bioavailability .
Result of Action
The administration of this compound results in rapid parasite clearance and resolution of clinical symptoms, with all patients achieving complete recovery from asexual parasitemia and fever by day 3 . The prevalence of gametocytes decreases from 6.3% on D0 to 2.5% on D2, D3, D7, and ultimately achieving complete clearance afterward .
Action Environment
Environmental factors such as age, weight, and pre-treatment parasitemia can influence the pharmacokinetics and efficacy of this compound . For instance, this compound exposure levels in children aged 6 months to 2 years were generally lower than levels published for older children and adults . Further refinement of artemether-lumefantrine dosing to improve exposure in infants and very young children may be warranted .
Biochemical Analysis
Biochemical Properties
Lumefantrine plays a crucial role in biochemical reactions by inhibiting the formation of β-hematin. It forms a complex with hemin, which prevents the polymerization of heme into hemozoin, a non-toxic form of heme . This inhibition disrupts the parasite’s ability to detoxify heme, leading to its death. This compound also inhibits nucleic acid and protein synthesis in the parasite . The compound interacts with various biomolecules, including hemin and nucleic acids, through complex formation and inhibition mechanisms .
Cellular Effects
This compound affects various types of cells and cellular processes. In Plasmodium-infected erythrocytes, it disrupts the detoxification of heme, leading to the accumulation of toxic free heme . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately resulting in the death of the parasite . This compound’s impact on cell function includes the inhibition of nucleic acid and protein synthesis, which are critical for the parasite’s survival .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with hemin to form a complex that inhibits the formation of β-hematin . This inhibition prevents the detoxification of heme, leading to the accumulation of toxic free heme within the parasite . Additionally, this compound inhibits nucleic acid and protein synthesis by interfering with the parasite’s metabolic processes . These actions collectively contribute to the antimalarial effects of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known for its stability and long half-life, which allows it to maintain therapeutic levels in the bloodstream for an extended period . Studies have shown that this compound remains effective in inhibiting the growth of Plasmodium parasites over time, with minimal degradation . Long-term effects on cellular function include sustained inhibition of nucleic acid and protein synthesis, leading to the continued death of the parasite .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively clears Plasmodium infections without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . Threshold effects include the minimum effective dose required to achieve parasite clearance and the maximum tolerated dose before adverse effects occur .
Metabolic Pathways
This compound is metabolized primarily in the liver by cytochrome P450 3A4 (CYP3A4) enzymes . The major metabolite found in plasma is desbutyl-lumefantrine . This metabolic pathway involves the oxidation of this compound, which is then further processed and excreted . The interaction with CYP3A4 is crucial for the drug’s bioavailability and efficacy .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is a substrate of P-glycoprotein, which facilitates its transport across cell membranes . The compound is distributed primarily in the liver, where it undergoes metabolism, and in the bloodstream, where it exerts its antimalarial effects . The interaction with transporters and binding proteins affects its localization and accumulation within the body .
Subcellular Localization
The subcellular localization of this compound is primarily within the digestive vacuole of Plasmodium parasites . This localization is critical for its activity, as it allows the compound to interact with hemin and inhibit the formation of β-hematin . The targeting signals and post-translational modifications that direct this compound to the digestive vacuole are essential for its antimalarial efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lumefantrine is synthesized through a multi-step process. One of the key steps involves the reaction of 2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluorene with dibutylamine to form the intermediate compound, which is then reduced to this compound. The reaction conditions typically involve the use of solvents such as ethyl acetate and catalysts like dimethylaminopyridine .
Industrial Production Methods
Industrial production of this compound often involves the preparation of solid dispersions to enhance its bioavailability. Techniques such as hot emulsification-probe sonication and the use of excipients to stabilize the amorphous form are employed. These methods have been shown to significantly increase the bioavailability of this compound .
Chemical Reactions Analysis
Types of Reactions
Lumefantrine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound-succinic acid.
Reduction: The reduction of intermediate compounds during its synthesis.
Substitution: Substitution reactions involving the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like dibutylamine and catalysts such as dimethylaminopyridine are employed.
Major Products Formed
The major products formed from these reactions include this compound-succinic acid and other derivatives that are used in further synthesis and formulation processes .
Scientific Research Applications
Lumefantrine has a wide range of scientific research applications:
Chemistry: Used in the study of antimalarial drug synthesis and formulation.
Biology: Investigated for its effects on the erythrocytic stages of species.
Medicine: Widely used in combination with artemether for the treatment of malaria.
Industry: Employed in the development of nanostructured lipid carriers to enhance its bioavailability .
Comparison with Similar Compounds
Lumefantrine is often compared with other antimalarial agents such as:
Artemether: Used in combination with this compound for its rapid onset of action.
Mefloquine: Another amino alcohol antimalarial with a different mechanism of action.
Chloroquine: An older antimalarial agent with widespread resistance issues.
Piperaquine: Used in combination therapies similar to this compound
This compound’s uniqueness lies in its longer half-life compared to artemether, which helps clear residual parasites after combination treatment .
Properties
IUPAC Name |
2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3/b25-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLGFOYVTXJFJP-MYYYXRDXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)CC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046663 | |
Record name | Lumefantrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Lumefantrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015653 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The exact mechanism by which lumefantrine exerts its antimalarial effect is unknown. However, available data suggest that lumefantrine inhibits the formation of β-hematin by forming a complex with hemin and inhibits nucleic acid and protein synthesis. | |
Record name | Lumefantrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06708 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
Yellow powder | |
CAS No. |
82186-77-4, 120583-70-2, 120583-71-3 | |
Record name | Lumefantrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82186-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lumefantrine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082186774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lumefantrine, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120583702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lumefantrine, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120583713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lumefantrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06708 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lumefantrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LUMEFANTRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F38R0JR742 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LUMEFANTRINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUV4B00D9P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LUMEFANTRINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01NP22J3SV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BENFLUMETOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7210 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Lumefantrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015653 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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